
2-Chloro-2,3-diphenyl-2H-azirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,3-diphenyl-2H-azirene is a heterocyclic compound characterized by a three-membered ring containing a nitrogen atom and a chlorine substituent This compound is part of the azirine family, which is known for its high reactivity due to the ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2,3-diphenyl-2H-azirene can be achieved through several methods:
Neber Approach: This classical method involves the rearrangement of oxime derivatives.
Decomposition of Vinyl Azides: Thermolysis or photolysis of vinyl azides can produce azirines, including this compound.
Ring Contraction of Isoxazoles: Isoxazole derivatives can undergo ring contraction to form azirines.
Oxidative Cyclization of Enamine Derivatives: Enamine precursors can be cyclized oxidatively to yield azirines.
Radical Addition/Cyclization of Alkynes: This method involves the addition of radicals to alkynes followed by cyclization to form azirines.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approaches mentioned above can be scaled up for industrial synthesis. The choice of method depends on factors such as yield, cost, and availability of starting materials.
Chemical Reactions Analysis
2-Chloro-2,3-diphenyl-2H-azirene undergoes various chemical reactions due to its strained ring structure:
Oxidation: Azirines can be oxidized to form oxazoles or other heterocyclic compounds.
Reduction: Reduction of azirines can lead to the formation of aziridines, which are saturated analogs.
Substitution: The chlorine atom in this compound can be substituted by nucleophiles, leading to a variety of substituted azirines.
Cycloaddition: Azirines can participate in cycloaddition reactions to form larger ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., peroxides), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions include oxazoles, aziridines, substituted azirines, and various heterocyclic compounds.
Scientific Research Applications
2-Chloro-2,3-diphenyl-2H-azirene has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore the medicinal potential of azirines in drug development.
Industry: Azirines are used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-2,3-diphenyl-2H-azirene involves its high reactivity due to ring strain. This reactivity allows it to participate in various chemical transformations, acting as a nucleophile, electrophile, dienophile, or dipolarophile . The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Comparison with Similar Compounds
2-Chloro-2,3-diphenyl-2H-azirene can be compared with other azirines and related compounds:
2H-Azirine: The parent compound without substituents, known for its high reactivity.
Aziridines: Saturated analogs of azirines, less reactive due to the absence of a double bond.
Isoxazoles: Five-membered ring compounds that can be converted to azirines through ring contraction.
Vinyl Azides: Precursors to azirines through thermolysis or photolysis.
Properties
CAS No. |
72040-08-5 |
|---|---|
Molecular Formula |
C14H10ClN |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2-chloro-2,3-diphenylazirine |
InChI |
InChI=1S/C14H10ClN/c15-14(12-9-5-2-6-10-12)13(16-14)11-7-3-1-4-8-11/h1-10H |
InChI Key |
CYZHHZFWHKXTSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC2(C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


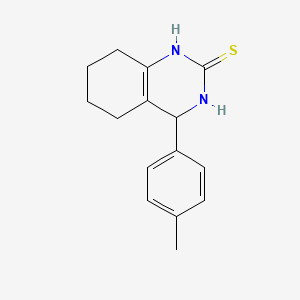
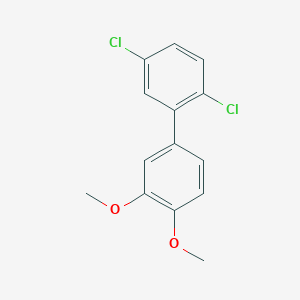
![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
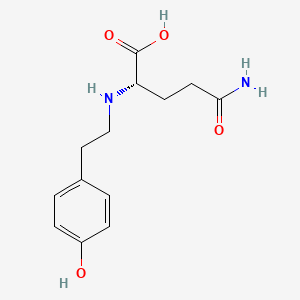

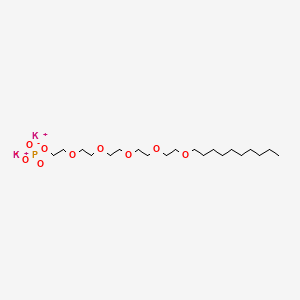
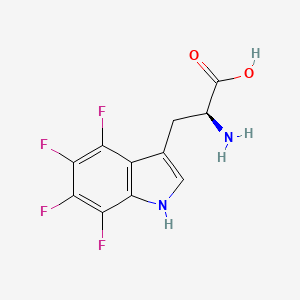
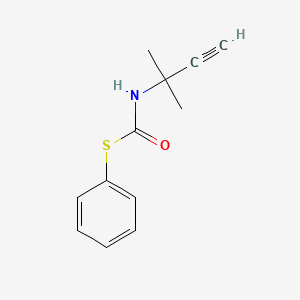
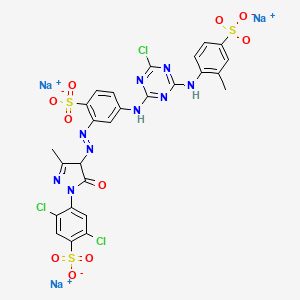
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)
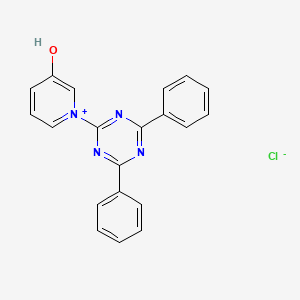
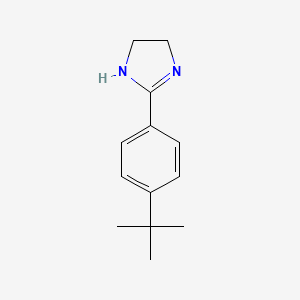
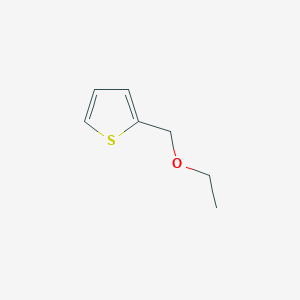
![Benzoic acid, 4-[2-[(9H-fluoren-9-ylacetyl)amino]ethyl]-](/img/structure/B14472560.png)
